3-(4-Chlorophenoxy)-5-nitroaniline
Description
Properties
IUPAC Name |
3-(4-chlorophenoxy)-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXIWGYRCTQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296670 | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208122-61-6 | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 4 Chlorophenoxy 5 Nitroaniline
Established Synthetic Routes to 3-(4-Chlorophenoxy)-5-nitroaniline
The construction of the diaryl ether linkage is the cornerstone of synthesizing this compound. Nucleophilic aromatic substitution (SNAr) reactions are a common and effective method for this purpose.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides a direct route to this compound. This reaction typically involves the coupling of an activated aryl halide with a phenoxide. In the synthesis of the target molecule, this would involve the reaction of a 1-halo-3,5-dinitrobenzene derivative with 4-chlorophenol (B41353) in the presence of a base. The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring activates the halide for displacement by the nucleophilic 4-chlorophenoxide.
A common variation of this pathway is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). nih.govrsc.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern modifications have made this reaction more versatile and applicable to a wider range of substrates. nih.gov For instance, the coupling of 4-chlorophenol with an appropriately substituted nitroaniline derivative can be facilitated by a copper catalyst.
Another effective method involves the reaction of 4-chlorophenol with 3-nitro-5-(trifluoromethyl)aniline, which proceeds via Ullmann coupling or nucleophilic aromatic substitution to yield the corresponding diaryl ether. Furthermore, microwave-assisted, catalyst-free coupling of phenols with nitroarenes has been shown to be an efficient method for producing unsymmetrical diaryl ethers. organic-chemistry.orgresearchgate.net
Mechanistic Considerations in Carbon-Oxygen Bond Formation
The formation of the carbon-oxygen bond in diaryl ether synthesis via nucleophilic aromatic substitution generally proceeds through a Meisenheimer complex intermediate. The nucleophile, in this case, the 4-chlorophenoxide, attacks the electron-deficient aromatic ring bearing the leaving group (e.g., a halide). The presence of electron-withdrawing groups, such as the nitro group in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.
In the context of copper-catalyzed Ullmann reactions, the mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(0) or Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the copper catalyst. nih.gov The efficiency of this process can be influenced by the nature of the ligands on the copper catalyst and the reaction conditions.
Palladium-catalyzed Buchwald-Hartwig amination, though more commonly used for C-N bond formation, can also be adapted for C-O bond formation, providing an alternative route for diaryl ether synthesis. organic-chemistry.org
Functional Group Interconversion for Targeted Synthesis
The functional groups present in this compound and related compounds allow for strategic modifications to generate a variety of derivatives.
Reduction of Nitro Groups to Amino Functionalities in Related Compounds
The nitro group in nitroaniline derivatives is readily reduced to an amino group, providing a key transformation for further functionalization. Common reducing agents for this purpose include sodium hydrosulfite (Na2S2O4) nih.govnih.gov, tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel. nih.gov For example, the reduction of N-(4-cyanophenyl)-5-chloro-2-nitroaniline to the corresponding diamine is a critical step in the synthesis of certain biologically active molecules. nih.gov Similarly, the reduction of a nitro group in a diaryl ether can be achieved using iron powder in a mixture of ethanol (B145695) and water with acetic acid. nih.gov
Derivatization from Precursor Anilines
Aniline (B41778) derivatives serve as versatile precursors for the synthesis of more complex structures. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. For instance, N-alkylation of a nitroaniline with an alkyl halide in the presence of a base like potassium carbonate is a common strategy. nih.govmdpi.com Subsequent reduction of the nitro group and further modifications can then be performed.
The synthesis of various substituted anilines is often a necessary preceding step. For example, the reaction of different para-substituted 2-nitrotoluenes can yield a variety of C-ring aniline derivatives for use in the synthesis of larger molecules. acs.org
Strategic Use as an Intermediate in Complex Molecule Synthesis
This compound and its derivatives are important building blocks in the synthesis of a variety of complex molecules, including those with potential pharmaceutical applications. The presence of the amino and nitro groups, along with the diaryl ether core, provides multiple points for further chemical modification.
For example, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, allows for the introduction of a wide array of functional groups. The amino group can also be converted into other functionalities, such as amides or sulfonamides. The synthesis of rafoxanide, an anthelmintic drug, involves the formation of a diaryl ether linkage followed by the reduction of a nitro group to an amine, which is then acylated. nih.gov Similarly, various diarylanilines have been synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, where the diaryl ether moiety is a key structural feature. nih.gov
Precursor Role in Pharmaceutical Intermediate Synthesis
This compound is recognized as a valuable pharmaceutical intermediate. bldpharm.com Its structural framework, featuring an aniline moiety, a chlorophenoxy group, and a nitro group, presents multiple reactive sites for further chemical modification. Aniline derivatives are fundamental building blocks in medicinal chemistry, frequently used in the synthesis of a wide array of therapeutic agents. acs.orgnih.gov
Applications in Compound Library Generation
In modern drug discovery, the generation of compound libraries is a foundational strategy for identifying novel hit compounds. evotec.com Compound libraries are diverse collections of chemical compounds used in high-throughput screening to explore a wide range of chemical space against a biological target. evotec.comchemrxiv.org The design of these libraries can be target-focused, diversity-oriented, or based on known pharmacophores. chemrxiv.orgnih.gov
This compound serves as an excellent scaffold or building block for generating such libraries. bldpharm.com Its distinct functional groups—the primary amine, the nitro group, and the chloro-substituted aromatic ring—allow for the introduction of diversity at multiple points. A library can be created by reacting the aniline's amino group with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a series of amides, sulfonamides, or ureas, respectively. This approach allows for the systematic exploration of the chemical space around a core scaffold. chemrxiv.org Computational tools and diversity analysis algorithms are often employed to ensure the strategic selection of reagents to maximize the library's structural diversity and novelty. evotec.com
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 208122-61-6 | bldpharm.com |
| Molecular Formula | C12H9ClN2O3 | bldpharm.com |
| Molecular Weight | 264.66 g/mol | bldpharm.com |
| MDL Number | MFCD03419561 | bldpharm.com |
Table 2: Illustrative Example of Diversity Generation from an Aniline Core
| Core Scaffold | Reagent Class | Resulting Functional Group | Potential for Library |
| Substituted Aniline | Carboxylic Acids | Amide | High (Vast number of commercial carboxylic acids available) |
| Substituted Aniline | Sulfonyl Chlorides | Sulfonamide | High (Wide variety of sulfonyl chlorides for diverse properties) |
| Substituted Aniline | Isocyanates | Urea (B33335) | Moderate (Used to explore specific hydrogen bonding patterns) |
| Substituted Aniline | Aldehydes/Ketones | Imine (reductive amination) | High (Creates secondary or tertiary amines, altering basicity) |
Molecular Structure and Conformational Analysis
Crystallographic Investigations
Crystallographic studies provide definitive information about the solid-state conformation and packing of molecules. Although a single-crystal X-ray structure of 3-(4-Chlorophenoxy)-5-nitroaniline has not been reported, analysis of analogous compounds offers significant insights into its likely structural characteristics.
The examination of structurally similar molecules, such as substituted nitroanilines and phenoxy derivatives, allows for informed predictions regarding the molecular geometry of this compound. For instance, studies on derivatives of nitroaniline reveal key details about the influence of substituents on the benzene (B151609) ring geometry and intermolecular interactions mdpi.comwikipedia.org.
A closely related structure, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, provides a valuable model for understanding the potential conformation researchgate.net. In this compound, the dihedral angle between the two benzene rings is a significant 77.49 (9)° researchgate.net. This substantial twist is a common feature in diaryl ether structures, arising from the steric hindrance around the ether linkage. The central benzene ring and the thiophene (B33073) ring in this analog are nearly coplanar, with a dihedral angle of just 8.44 (3)° researchgate.net. This planarity is often influenced by the presence of conjugated systems.
The crystal data for this related compound is presented in the table below:
| Crystal Data for 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline | |
| Formula | C17H10Cl2N2O3S |
| Molecular Weight | 393.23 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 16.3698 (9) |
| b (Å) | 6.7787 (2) |
| c (Å) | 15.9609 (9) |
| β (°) | 105.284 (4) |
| Volume (ų) | 1708.47 (14) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E researchgate.net.
In the solid state, molecules arrange themselves in a manner that maximizes stabilizing interactions. For compounds containing nitro and amino groups, hydrogen bonding is a predominant interaction. In the crystal packing of 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, the structure is stabilized by intermolecular C—H⋯O hydrogen bonds researchgate.net. It is highly probable that this compound would also exhibit hydrogen bonding, likely involving the amino group as a hydrogen bond donor and the oxygen atoms of the nitro group and the ether linkage as acceptors.
The conformation of diaryl ether molecules is largely defined by the dihedral angles between the aromatic rings. As seen in the analog 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, a significant twist between the two benzene rings is expected researchgate.net. In benzylideneaniline (B1666777) Schiff bases, another class of related compounds, the dihedral angle between the aromatic rings can vary widely, from nearly planar to highly twisted, depending on the substituents nih.gov. For example, the dihedral angles in some substituted benzylideneanilines have been reported to be around 46.01 (6)° and 61.94 (15)° nih.gov.
For this compound, the key dihedral angles would be:
C-O-C-C : The angle defining the twist around the ether linkage.
C-C-N-O : The angle describing the orientation of the nitro group relative to the aniline (B41778) ring.
Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group is not always coplanar with the benzene ring, with a mean twist angle of 7.3 degrees, largely due to intermolecular interactions within the crystal mdpi.com.
Computational Modeling of Molecular Geometry and Conformation
In the absence of experimental crystallographic data, computational modeling serves as a powerful tool to predict the stable conformations and electronic properties of a molecule.
Computational analyses of related molecules, such as conformationally constrained analogues of pyrazole (B372694) derivatives, have been used to understand the energy barriers for the rotation of aryl rings nih.gov. A similar approach for this compound would likely involve geometry optimization using methods like Density Functional Theory (DFT). These calculations would predict the most stable conformation in the gaseous phase, which is often a good approximation of the conformation in non-polar solvents. It is anticipated that the global energy minimum would correspond to a non-planar structure, with a significant dihedral angle between the two aromatic rings to minimize steric repulsion.
The conformation of this compound is influenced by a balance of several intramolecular interactions. The key factors include:
Steric Hindrance : The repulsion between the hydrogen atoms on the adjacent rings, as well as between the substituents, will favor a twisted conformation around the ether bond.
Electronic Effects : The electron-withdrawing nature of the nitro group and the chlorine atom, and the electron-donating nature of the amino and ether groups, will influence the charge distribution and bond lengths within the molecule. Quantum chemistry modeling of para-substituted nitrobenzene derivatives has shown that the properties of the nitro group are highly dependent on its orientation with respect to the benzene ring and the nature of the para-substituent mdpi.com.
Intramolecular Hydrogen Bonding : While less likely to be a dominant factor in this specific isomer, the possibility of weak intramolecular interactions, such as C-H···O or N-H···O, could subtly influence the preferred conformation.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 3-(4-Chlorophenoxy)-5-nitroaniline.
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The primary aromatic amine (NH₂) group typically exhibits asymmetric and symmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in similar primary aromatic amines, these N-H stretching frequencies are well-defined. jchps.com The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, generally appearing around 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com
The presence of the aromatic rings is confirmed by C-H stretching vibrations, which are typically observed in the 3000-3100 cm⁻¹ range. jchps.com Furthermore, C-C stretching vibrations within the aromatic rings give rise to bands in the 1200-1650 cm⁻¹ region. jchps.com The ether linkage (C-O-C) from the chlorophenoxy group would also produce characteristic stretching bands.
A hypothetical FT-IR data table for this compound, based on characteristic group frequencies from related molecules, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Asymmetric Stretching | 3400 - 3500 |
| N-H Symmetric Stretching | 3300 - 3400 |
| Aromatic C-H Stretching | 3000 - 3100 |
| NO₂ Asymmetric Stretching | 1570 - 1590 |
| C-C Aromatic Stretching | 1400 - 1600 |
| NO₂ Symmetric Stretching | 1310 - 1330 |
| C-N Stretching | 1250 - 1350 |
| C-O-C Asymmetric Stretching | 1200 - 1280 |
| C-Cl Stretching | 700 - 800 |
This table is illustrative and based on typical vibrational frequencies of functional groups found in similar molecules.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. For a molecule like this compound, the C-Cl bond would also exhibit a characteristic Raman signal. In related aromatic compounds, C-H stretching vibrations also appear in the Raman spectrum, typically between 3000 and 3100 cm⁻¹. jchps.com
The presence of both an amine (NH₂) group, a hydrogen bond donor, and a nitro (NO₂) group, a potential hydrogen bond acceptor, suggests the possibility of intramolecular and intermolecular hydrogen bonding in this compound. Intramolecular hydrogen bonding between the amine and nitro groups, if sterically favorable, would lead to a broadening and red-shifting of the N-H stretching bands in the FT-IR spectrum. Studies on o-nitroaniline have indicated the presence of intramolecular hydrogen bonds, which influence the N-H stretching frequencies. In this compound, the meta-substitution pattern may hinder direct intramolecular hydrogen bonding between the amine and nitro groups. However, intermolecular hydrogen bonding in the solid state is highly probable and would manifest as broader N-H stretching bands compared to the spectrum in a non-polar solvent.
Electronic Spectroscopy Insights
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within this compound.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ether groups, and the nitrogen of the amine group. For a related compound, para-nitroaniline, the characteristic absorption band appears below 400 nm. jchps.com The presence of the chlorophenoxy substituent and the specific substitution pattern will influence the exact position and intensity of the absorption maxima. The electronic transitions in aromatic systems can be complex, often showing multiple bands. truman.edu
A hypothetical UV-Vis data table for this compound in a common solvent like ethanol (B145695) is provided below.
| Electronic Transition | Expected λmax (nm) |
| π → π | ~240 - 280 |
| n → π / ICT | ~320 - 400 |
This table is illustrative and based on the electronic transitions observed in similar aromatic compounds. jchps.comsciencepublishinggroup.com
The this compound molecule possesses a "push-pull" system, with the electron-donating amine group and the electron-withdrawing nitro group attached to the same aromatic ring. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. This ICT is characterized by a transfer of electron density from the amine and the phenyl ring to the nitro group. chemrxiv.orgchemrxiv.orgnih.gov Such ICT transitions typically appear as a broad, lower-energy band in the UV-Vis spectrum. The polarity of the solvent can significantly affect the energy of this transition; a more polar solvent can stabilize the charge-separated excited state, leading to a red shift (bathochromic shift) of the absorption maximum. sciencepublishinggroup.comchemrxiv.org For instance, the maximum absorption wavelength of para-nitroaniline shifts to a higher wavelength in water compared to cyclohexane. sciencepublishinggroup.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₂H₉ClN₂O₃), the calculated molecular weight is approximately 264.03 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The molecular ion peak (M⁺) in the mass spectrum would therefore be expected at m/z 264. A key feature would be the presence of an M+2 peak at m/z 266 with an intensity of about one-third that of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.
Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for this structure include:
Loss of the nitro group: A significant fragment could be observed corresponding to the loss of NO₂ (46 Da), resulting in a peak at m/z 218.
Cleavage of the ether bond: Scission of the C-O-C ether linkage could occur on either side, leading to fragments corresponding to the chlorophenoxy radical (m/z 128) or the nitrophenoxy portion of the molecule.
Loss of small molecules: Fragments corresponding to the loss of CO or other small neutral molecules from the aromatic rings might also be observed. libretexts.org
The analysis of these fragment ions allows for the piecing together of the molecular structure, thus confirming the identity of the compound.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
|---|---|
| 264/266 | [M]⁺ (Molecular Ion) |
| 218/220 | [M - NO₂]⁺ |
| 128/130 | [C₆H₄ClO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can predict a wide range of molecular characteristics with a high degree of accuracy. For a molecule like 3-(4-Chlorophenoxy)-5-nitroaniline, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to obtain reliable results.
The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, known as the global minimum on the potential energy surface. For this compound, this would involve determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles between the constituent atoms. The optimization process ensures that all calculated properties correspond to the most stable form of the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For molecules with donor-acceptor character, such as those containing nitro and amino groups, the HOMO is often localized on the electron-donating part and the LUMO on the electron-accepting part.
Table 1: Conceptual Data for FMO Analysis of this compound
| Parameter | Conceptual Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and stability. |
Note: The values in this table are conceptual and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the negative potential would likely be concentrated around the oxygen atoms of the nitro group and the phenoxy oxygen, while the regions around the hydrogen atoms of the aniline (B41778) group would exhibit positive potential.
Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. The presence of the electron-donating amino group and the electron-withdrawing nitro group in this compound suggests that it may possess NLO properties.
Table 2: Conceptual NLO Properties of this compound
| Property | Conceptual Value | Unit |
| Dipole Moment (μ) | ~ 5-7 | Debye |
| Polarizability (α) | ~ 25-35 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | ~ 15-25 x 10⁻³⁰ | esu |
Note: The values in this table are conceptual and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For a molecule with 3N atoms, there will be 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). By comparing the calculated vibrational frequencies with experimental spectra, the molecular structure can be confirmed. It is common practice to scale the calculated frequencies to account for anharmonicity and limitations in the theoretical model.
Electron Density and Chemical Bonding Analysis
Analysis of the electron density provides a deeper understanding of the chemical bonding within a molecule. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Localized-Orbital Locator (LOL) can be used to characterize the nature of chemical bonds, identifying them as ionic, covalent, or charge-shift bonds. Natural Bond Orbital (NBO) analysis is another powerful technique that examines charge transfer interactions between filled and vacant orbitals, providing insights into intramolecular delocalization and hyperconjugation effects that contribute to molecular stability. For this compound, NBO analysis would likely reveal significant charge transfer from the electron-rich amino and phenoxy groups to the electron-deficient nitro-substituted ring.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize regions of high electron localization, which are typically associated with covalent bonds, lone pairs, and atomic cores. diva-portal.orgaps.org It is defined in a way that its values are confined to a range between 0 and 1. aps.org An ELF value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 corresponds to the uniform electron gas-like behavior found in metallic bonds. aps.org
For this compound, an ELF analysis would map the molecule's electronic topology.
High ELF Values (η ≈ 1.0): These would be expected in the regions corresponding to the covalent bonds (C-C, C-H, C-N, N-O, C-O, C-Cl) and, notably, in the spatial domains of the lone pairs on the nitrogen atoms of the aniline and nitro groups, the ether and nitro oxygen atoms, and the chlorine atom.
Moderate ELF Values (η ≈ 0.5): Regions of delocalized π-electrons in the two aromatic rings would exhibit moderate ELF values, indicating electron delocalization rather than pairing. aps.org
Low ELF Values: These are found in the regions between molecules and are generally not associated with strong bonding interactions. aps.org
The study of ELF can reveal how many electrons each atom contributes to a bond and helps in understanding the nature of the chemical bonding, whether it is covalent, metallic, or ionic. diva-portal.orgaps.org
Localized-Orbital Locator (LOL) Profiles
The Localized-Orbital Locator (LOL) is another scalar field, related to ELF, that provides an intuitive picture of chemical bonding based on the kinetic-energy density. cdnsciencepub.comrsc.org LOL profiles are particularly effective at distinguishing different types of chemical bonds (single, double, triple) and identifying lone pairs. cdnsciencepub.com The parameters of the critical points in the LOL topology near a heteroatom can reflect changes in the size, density, and energy of a lone pair, correlating with its donor ability. rsc.org
In the context of this compound, LOL analysis would offer a clear and insightful view of its electronic features:
Bonding Regions: LOL would distinctly map the σ-framework of the molecule, with high values along the axes of all covalent bonds.
Lone Pairs: Pronounced LOL maxima would be located at the positions of the lone pairs on the oxygen, nitrogen, and chlorine atoms.
π-Systems: LOL provides an appealing and intuitive picture of π-bonds and can effectively distinguish between regions of enhanced or weak π-delocalization, offering a finer contrast than ELF in some cases. rsc.org This would be useful in comparing the electronic nature of the two different phenyl rings in the molecule.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and molecular structure. This method identifies critical points in the electron density (ρ) to characterize chemical interactions. For 1-(acyl/aroyl)-3-(mono-substituted) thiourea (B124793) derivatives, which share some functional similarities, QTAIM has been used to demonstrate that strong hyperconjugative interactions are responsible for stabilizing specific conformations. conicet.gov.ar
A QTAIM study of this compound would involve:
Bond Critical Points (BCPs): Locating BCPs between atoms to signify the existence of a chemical bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the bond type (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals).
Ring Critical Points (RCPs): Identifying RCPs within the two aromatic rings, which are characteristic of cyclic systems.
Analysis of Non-Covalent Interactions: QTAIM is especially useful for characterizing weak interactions like hydrogen bonds and halogen bonds by identifying BCPs between the interacting atoms (e.g., between H and O in a hydrogen bond). conicet.gov.ar
Intermolecular Interaction Analysis
The way molecules of this compound pack in a crystal is dictated by a complex network of intermolecular interactions. These non-covalent forces are fundamental to the formation of its supramolecular structure.
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Assembly
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govakademisains.gov.my The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact with red spots. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov
For this compound, the analysis would quantify the relative contributions of various interactions to the crystal packing. Based on studies of similar molecules containing chloro, nitro, and amino groups, the expected contributions can be summarized. nih.govakademisains.gov.mymdpi.com
| Interaction Type | Typical Appearance on Fingerprint Plot | Estimated Contribution | Description |
|---|---|---|---|
| H···H | Large, diffuse region in the center of the plot | ~30-40% | Represents the most numerous, though individually weak, van der Waals contacts. nih.govnih.gov |
| O···H/H···O | Distinct, sharp spikes at lower de and di values | ~15-25% | Corresponds to C-H···O and N-H···O hydrogen bonds involving the nitro and ether oxygen atoms. nih.govnih.govresearchgate.net |
| Cl···H/H···Cl | Symmetrical "wings" or spikes on the plot | ~15-20% | Indicates contacts between the chlorine atom and hydrogen atoms on neighboring molecules. nih.govmdpi.com |
| C···H/H···C | "Wing-like" features on the plot | ~10-20% | Relates to C-H···π interactions, where hydrogen atoms interact with the aromatic rings. nih.govnih.gov |
| C···C | Faint regions at the outer edges of the plot | ~5% | Suggests the presence of π-π stacking interactions between the aromatic rings. nih.gov |
| N···H/H···N | Sharp spikes, often less prominent than O···H | ~5% | Represents hydrogen bonds involving the nitrogen atoms of the aniline or nitro groups. nih.gov |
Characterization of Hydrogen Bonding Networks (C-H...O, N-H...anion)
N-H···O Hydrogen Bonds: The primary hydrogen bond donor is the amino (-NH₂) group of the aniline moiety. The primary acceptors are the oxygen atoms of the nitro (-NO₂) group on a neighboring molecule. This N-H···O interaction is a classic and robust motif in the crystal structures of nitroanilines. doi.org These interactions often lead to the formation of chains or sheets within the crystal lattice. nih.gov
C-H···O Hydrogen Bonds: The aromatic C-H groups can also act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the ether linkage. researchgate.net While weaker than N-H···O bonds, these interactions are numerous and play a significant role in stabilizing the three-dimensional crystal packing. nih.gov
N-H···N Hydrogen Bonds: In some related structures, N-H···N hydrogen bonds can form, where the amino group donates to the nitrogen of a nitro group or another amine. nih.gov
The interplay of these hydrogen bonds can create complex motifs, such as interconnected rings and sheets, that define the supramolecular assembly of the compound. nih.gov
Theoretical Investigation of Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.commdpi.com This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the extension of the R-X bond (where R is the molecule and X is the halogen). mdpi.com
In this compound, the chlorine atom can act as a halogen bond donor. Theoretical investigations would focus on:
Identifying Potential Acceptors: The most likely halogen bond acceptors within the structure are the nucleophilic oxygen atoms of the nitro group or the nitrogen atom of the aniline group on an adjacent molecule.
Quantifying Interaction Strength: Computational methods like Density Functional Theory (DFT) can be used to calculate the geometry and energy of these C-Cl···O or C-Cl···N interactions. nih.gov
Role in Crystal Packing: Halogen bonding often competes with and complements hydrogen bonding to direct the assembly of molecules in the solid state. researchgate.net A theoretical study would clarify if halogen bonding is a dominant structure-directing force, potentially forming specific synthons like halogen-halogen or halogen-π interactions. researchgate.netscispace.com
Molecular Dynamics and Simulation Studies for Conformational Dynamics
MD simulations of related diaryl ether-containing molecules, often employed in drug discovery, reveal that the molecule likely explores a range of conformations in solution. The relative orientation of the chlorophenoxy and nitroaniline rings is subject to torsional rotations, leading to different spatial arrangements. These conformational states can be influenced by the solvent environment and intermolecular interactions. For instance, in aqueous solutions, the molecule might adopt conformations that minimize the exposure of hydrophobic regions to water.
The nitro and amino groups on the aniline ring also contribute to the molecule's conformational landscape. The amino group can act as a hydrogen bond donor, while the nitro group is a strong hydrogen bond acceptor. These groups can form intramolecular hydrogen bonds or interact with solvent molecules, which can stabilize certain conformations. The planarity of the nitro group and the potential for pyramidalization of the amino group are additional factors that would be investigated in a detailed MD simulation. Such studies on analogous systems, like diarylaniline derivatives, have been crucial in understanding their interaction with biological targets. nih.gov
Structure-Based Design and Molecular Docking Simulations of Related Analogues
A prime example is the design of inhibitors for HIV-1 non-nucleoside reverse transcriptase (NNRTI). nih.gov In these studies, diarylaniline derivatives, which share the core scaffold of this compound, have been synthesized and evaluated. Molecular modeling, including docking simulations, has been instrumental in rationalizing the structure-activity relationships (SAR). nih.gov These studies have shown that the diaryl ether moiety can fit into a hydrophobic pocket of the NNRTI binding site. The substituents on the aromatic rings are crucial for optimizing these interactions. For instance, an amino group on the central benzene (B151609) ring can form hydrogen bonds with key residues like K101 in the binding site, significantly enhancing inhibitory potency. nih.gov
Similarly, in the design of inhibitors for the anti-apoptotic protein Mcl-1, structure-based design has been employed for N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates, which include diaryl ether fragments. nih.gov Docking studies predicted that the aniline portion would be directed into a hydrophobic pocket of the protein. nih.gov
Based on these analogous studies, a hypothetical docking of this compound into a relevant binding site would likely show the 4-chlorophenoxy group occupying a hydrophobic pocket, with the nitro and amino groups on the second ring being available for specific hydrogen bonding or electrostatic interactions with the protein residues. The table below summarizes key interactions observed in docking studies of related analogues, which could be extrapolated to this compound.
| Analogue Class | Target Protein | Key Predicted Interactions | Reference |
| Diarylaniline Derivatives | HIV-1 Reverse Transcriptase | - Hydrophobic interactions of the diaryl ether moiety.- Hydrogen bonding from the aniline NH2 group to K101. | nih.gov |
| N-Substituted Naphthoates | Mcl-1 Oncoprotein | - Aniline moiety in a hydrophobic pocket. | nih.gov |
These examples underscore the utility of structure-based design and molecular docking in understanding the potential biological activity of this compound and in guiding the synthesis of more potent and selective analogues.
Research on Derivatives and Analogues of 3 4 Chlorophenoxy 5 Nitroaniline
Design Principles for Structural Modifications
The design of derivatives and analogues of 3-(4-Chlorophenoxy)-5-nitroaniline is guided by the principle of structure-activity relationship (SAR) studies. By systematically altering the substituents on the aromatic rings, researchers can modulate the electronic, steric, and lipophilic properties of the molecule. This allows for the fine-tuning of its biological activity or material properties. For instance, the introduction of different functional groups can influence the molecule's ability to interact with biological targets or to be incorporated into polymer chains.
Key modifications often involve:
Reduction of the nitro group: This yields a diamine derivative, which can be a crucial building block for heterocyclic synthesis.
Acylation or alkylation of the amine group: This can alter the molecule's solubility and its potential for hydrogen bonding.
Synthesis of Substituted Phenoxy and Nitroaniline Analogues
The synthesis of analogues often starts with the Ullmann condensation or a similar ether synthesis reaction to create the phenoxy linkage. For example, the reaction of a substituted phenol (B47542) with a dihalonitrobenzene can yield a variety of substituted phenoxy-nitroaniline precursors. nih.gov The subsequent reduction of the nitro group is a common strategy to produce the corresponding aniline (B41778), which can then undergo further reactions. google.com
For example, the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene involves the reduction of the corresponding nitro compound. nih.gov This aniline can then be used in condensation reactions to form more complex molecules. nih.gov
Integration into Diverse Heterocyclic Systems (e.g., Benzimidazoles, Imidazoles)
The diamine derivative of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and imidazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. nih.govresearchgate.nettandfonline.com
Benzimidazoles: The condensation of the diamine with aldehydes, carboxylic acids, or their derivatives is a common method for constructing the benzimidazole (B57391) ring. nih.govresearchgate.netpcbiochemres.com This approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, leading to a diverse library of compounds for biological screening. nih.govresearchgate.nettandfonline.com
Imidazoles: Similarly, the diamine can be used in reactions to form imidazole (B134444) rings. The synthesis of imidazole derivatives often involves multi-component reactions, providing an efficient way to generate structural diversity. uokerbala.edu.iqnih.govbrieflands.commdpi.com
The following table provides examples of heterocyclic systems synthesized from precursors related to this compound.
| Heterocyclic System | Synthetic Precursors | Key Reaction Type |
| Benzimidazole | o-Phenylenediamine, Aldehyde | Condensation |
| Imidazole | Diamine, Dicarbonyl compound | Cyclocondensation |
Exploration of Structure-Activity Relationships (SAR) in Related Chemical Spaces (e.g., for antimicrobial activity in benzimidazolone derivatives)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives. In the context of benzimidazolone derivatives, researchers have investigated how different substituents on the benzimidazolone core and the N-acyl group influence their antimicrobial properties. nih.govmdpi.com
For instance, a study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogues revealed that the nature of the acyl group significantly impacts their antifungal and antibacterial activity. nih.govmdpi.com Derivatives with certain aliphatic and aromatic acids showed potent inhibition of spore germination in fungi and activity against various bacterial strains. nih.govmdpi.com
The table below summarizes some findings from SAR studies on benzimidazolone derivatives, highlighting the effect of different substituents on antimicrobial activity.
| Derivative Type | Substituent | Observed Activity |
| Aliphatic acid derivative | Pentanoic acid | Strong antibacterial activity |
| Aromatic acid derivative | 4-chlorophenoxy acetic acid | Good antifungal activity |
| Aromatic acid derivative | 4-chloro-benzoic acid | Potent antibacterial and antifungal activity |
These studies demonstrate that systematic modifications of the lead structure can lead to the discovery of compounds with enhanced biological profiles.
Application as Chemical Probes and Building Blocks for Advanced Materials
The unique chemical structure of this compound and its derivatives makes them valuable as chemical probes for studying biological processes and as building blocks for the development of advanced materials.
As chemical probes, these molecules can be designed to interact with specific biological targets, helping to elucidate their function. The presence of the nitro group allows for potential use in studies involving reductive stress or as a basis for fluorescent probes after conversion to an amino group.
In materials science, the aromatic nature and the presence of reactive functional groups allow for the incorporation of these compounds into polymer backbones. This can lead to the development of polymers with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. For example, related aniline derivatives have been investigated for creating high-performance polymers.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of diaryl ethers and nitroanilines often involves harsh reaction conditions, hazardous solvents, and transition metal catalysts. Modern research is increasingly focused on developing "green" synthetic routes that are more efficient, cost-effective, and environmentally benign.
Future synthetic strategies for 3-(4-Chlorophenoxy)-5-nitroaniline and its derivatives are expected to prioritize sustainability. Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating. eurekaselect.com For the synthesis of substituted nitroanilines, microwave-assisted, solvent-free nucleophilic aromatic substitution reactions have proven effective, offering a simplified and efficient alternative to traditional methods that require high pressure and prolonged heating. eurekaselect.com
Catalyst-Free Reactions: The development of catalyst-free synthetic methods is a significant goal in green chemistry. For related compounds, the reduction of nitroanilines has been achieved efficiently using reagents like thiourea (B124793) dioxide in the presence of a simple base, which produces environmentally friendly urea (B33335) as a by-product that is easily removed. researchgate.net
Green Solvents and Reusable Catalysts: The replacement of volatile organic solvents with water or other green alternatives is a key aspect of sustainable chemistry. The catalytic hydrogenation of nitroanilines to valuable intermediates like phenylenediamines has been successfully demonstrated using water as a solvent and a reusable Raney nickel catalyst, resulting in high conversion and purity with minimal environmental impact. researchgate.net These methodologies represent a significant step forward from older methods that may rely on less environmentally friendly reducing agents.
These green approaches not only reduce the environmental footprint of chemical synthesis but also offer practical advantages in terms of operational simplicity and cost-effectiveness. rsc.org
Table 1: Comparison of Synthetic Methodologies for Nitroaniline Derivatives
| Methodology | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Conventional Heating | Well-established protocols. | Long reaction times, high energy consumption, often requires organic solvents. | Used for synthesizing a wide range of substituted anilines. |
| Microwave-Assisted Synthesis | Rapid reaction rates (minutes vs. hours), improved yields, solvent-free options. eurekaselect.com | Requires specialized equipment. | Efficiently prepares 5-alkylamino-2-nitroanilines in 5-35 minutes with 55-93% yields. eurekaselect.com |
| Catalytic Hydrogenation | High efficiency, clean conversion, potential for catalyst reuse. researchgate.net | Often requires pressurized hydrogen gas. | Achieved 100% conversion of p-nitroaniline with 98.9% yield using a reusable catalyst in water. researchgate.net |
| Thiourea Dioxide Reduction | Environmentally friendly by-product (urea), catalyst-free, mild conditions. researchgate.net | May require stoichiometric amounts of the reducing agent. | Efficiently reduces N-substituted-2-nitroanilines with good yields (e.g., 94%). researchgate.net |
Advanced Integration of Spectroscopic and Computational Techniques for Material Characterization
A comprehensive understanding of the structure-property relationships of this compound is crucial for its application in materials science and medicinal chemistry. The integration of advanced spectroscopic methods with computational chemistry provides a powerful synergy for detailed molecular characterization. numberanalytics.comresearchgate.net
Spectroscopic Analysis: A multi-technique approach is essential for unambiguous structural elucidation. allrounder.ai
NMR Spectroscopy: One-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques (COSY, HETCOR) are fundamental for mapping the precise connectivity of the molecule. numberanalytics.comiitm.ac.in
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula. numberanalytics.com
Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-O-C stretch of the diaryl ether linkage. iitm.ac.in
Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. researchgate.netresearchgate.net
Geometry Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with data from single-crystal X-ray diffraction for validation. researchgate.net
Electronic Properties: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the electronic structure, reactivity, and charge transfer characteristics of the molecule. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key parameter for predicting chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.netresearchgate.net
Topological Analysis: Advanced techniques like the Localized-Orbital Locator (LOL) can provide detailed pictures of chemical bonding, distinguishing between covalent bonds, lone pairs, and non-covalent interactions. cdnsciencepub.com
The combination of these techniques allows for a complete "molecular CV," where experimental spectra are rationalized by theoretical calculations, leading to a deeper understanding of the molecule's behavior. researchgate.net
Table 2: Integrated Spectroscopic and Computational Characterization Plan
| Technique | Information Obtained | Role of Integration |
|---|---|---|
| ¹H, ¹³C, 2D NMR | C-H framework, atom connectivity. numberanalytics.com | Experimental chemical shifts are compared with DFT-calculated shifts for signal assignment and structural validation. researchgate.net |
| FT-IR Spectroscopy | Presence of functional groups (-NH₂, -NO₂, -O-). iitm.ac.in | Calculated vibrational frequencies from DFT help assign experimental peaks and understand vibrational modes. researchgate.net |
| HRMS | Exact mass and elemental formula. numberanalytics.com | Confirms the identity of the synthesized compound for which computational models are built. |
| DFT Calculations | Optimized geometry, electronic properties (HOMO-LUMO), MEP, bond analysis. researchgate.net | Provides a theoretical basis for understanding the experimental spectroscopic data and predicting reactivity. researchgate.net |
| X-ray Crystallography | Solid-state conformation and intermolecular interactions. dicle.edu.tr | Provides the ultimate benchmark for validating the accuracy of DFT-optimized geometries. researchgate.net |
Rational Design of Functionalized Compounds for Targeted Research Applications
The this compound scaffold is a versatile platform for rational drug design and the development of new functional materials. nih.govrsc.org By strategically modifying its structure, researchers can fine-tune its physicochemical properties for specific applications. The process involves identifying key structural components that can be altered to enhance desired activities. acs.orgrsc.org
Key Functionalization Strategies:
Reduction of the Nitro Group: The nitro group is a key functional handle. Its reduction to an amine group provides a primary amine that can be readily derivatized. This transformation is a common step in the synthesis of more complex molecules, including precursors for pharmaceuticals. acs.orgnih.gov The resulting diamine can be used to construct heterocyclic rings or to attach various side chains via amidation or alkylation.
Derivatization of the Amine Group: The existing primary amine at the 5-position can be acylated, sulfonated, or alkylated to introduce new functionalities. This approach is widely used in medicinal chemistry to modulate properties like solubility, receptor binding affinity, and metabolic stability. For instance, creating amide or sulfonamide linkages is a standard strategy in developing enzyme inhibitors. acs.org
Modification of the Phenyl Rings: The chlorine atom on the phenoxy ring can be replaced with other substituents (e.g., fluorine, methyl, methoxy) to probe the effect of electronics and sterics on activity. Such modifications are crucial in structure-activity relationship (SAR) studies to optimize lead compounds. mdpi.comnih.gov
These rational design strategies allow for the systematic exploration of chemical space around the core scaffold, leading to the discovery of molecules with enhanced potency and selectivity for biological targets or with tailored properties for materials science applications. rsc.orgxmu.edu.cn
Contribution to Interdisciplinary Chemical Research and Methodological Advancement
The synthesis and study of compounds like this compound contribute to broader advancements across multiple chemical disciplines.
Medicinal Chemistry: Nitroaromatic compounds are important intermediates in the synthesis of a wide range of biologically active molecules. chempanda.comnih.gov The diaryl ether motif is present in numerous approved drugs and clinical candidates. Therefore, developing efficient synthetic routes and understanding the SAR of derivatives based on this scaffold directly contributes to the pipeline of new therapeutic agents. nih.govacs.org
Materials Science: The electronic properties imparted by the nitro group (electron-withdrawing) and the phenoxy ether linkage make this class of compounds interesting for applications in nonlinear optics and as components in functional polymers or dyes. nih.gov
Supramolecular Chemistry: The presence of hydrogen bond donors (N-H) and acceptors (O-nitro, O-ether) allows this molecule to participate in predictable intermolecular interactions, making it a useful building block for designing cocrystals and other supramolecular assemblies with specific architectures and properties. mdpi.com
Advancement of Analytical and Computational Methods: The need to characterize complex organic molecules like this compound drives the development and refinement of analytical techniques. The challenge of correlating structure with function pushes the boundaries of computational chemistry, leading to more accurate predictive models for spectroscopic properties, reactivity, and biological activity. acs.orgacs.org
In essence, the focused study of a single, well-defined molecule can serve as a platform for innovation, generating new synthetic methods, refining characterization techniques, and providing valuable building blocks for interdisciplinary applications. ethernet.edu.et
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
